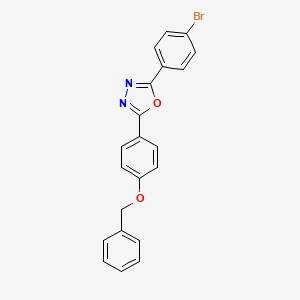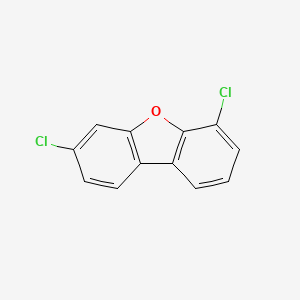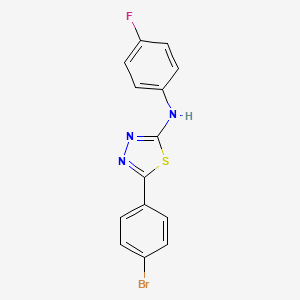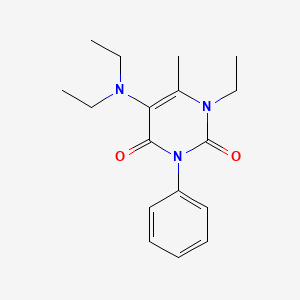
1-Ethoxyethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyethyl carbonochloridate is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical intermediates.
Vorbereitungsmethoden
1-Ethoxyethyl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods often involve the use of continuous flow reactors to handle the toxic and corrosive nature of phosgene safely.
Analyse Chemischer Reaktionen
1-Ethoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxyethanol and hydrochloric acid.
Reduction: It can be reduced to form 1-ethoxyethanol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxyethyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent for introducing the ethoxyethyl protecting group in organic synthesis.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-Ethoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxyethyl carbonochloridate can be compared with other similar compounds such as:
Ethyl chloroformate: Similar in structure but lacks the ethoxyethyl group.
Benzyl chloroformate: Contains a benzyl group instead of an ethoxyethyl group.
Chloroethyl chloroformate: Contains a chloroethyl group.
The uniqueness of this compound lies in its ethoxyethyl group, which provides different reactivity and selectivity compared to other chloroformates.
Eigenschaften
CAS-Nummer |
61464-97-9 |
|---|---|
Molekularformel |
C5H9ClO3 |
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
1-ethoxyethyl carbonochloridate |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-4(2)9-5(6)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LBIPGQKQEGEDRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)


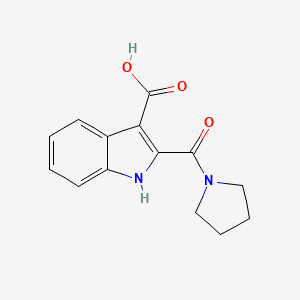
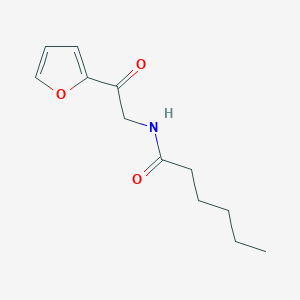

![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
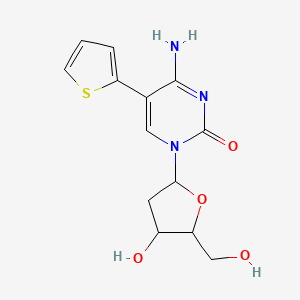
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
